7-Fluoro-8-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by the iodination at the 8th position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted quinolines with potential biological activities .
Scientific Research Applications
7-Fluoro-8-iodoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-iodoquinoline involves its interaction with specific molecular targets The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the iodine atom, resulting in different reactivity and biological properties.
8-Iodoquinoline: Lacks the fluorine atom, affecting its hydrogen bonding and interaction with biological targets.
7-Chloro-8-iodoquinoline: Similar structure but with chlorine instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 7-Fluoro-8-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. The combination of these halogens enhances its versatility in synthetic chemistry and its potential as a pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C9H5FIN |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
7-fluoro-8-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H |
InChI Key |
GJLBTJWVABDGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.